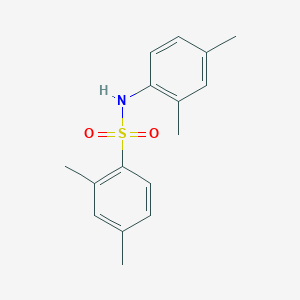![molecular formula C17H19NO5S B281744 N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)
N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine, commonly known as EPPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPA is a beta-amino acid derivative that has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of EPPA is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. EPPA has been found to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pro-inflammatory cytokines that play a role in the pathogenesis of various diseases. EPPA has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant defense.
Biochemical and Physiological Effects
EPPA has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and protect against neuronal damage. EPPA has also been found to have analgesic effects, suggesting its potential use as a pain reliever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EPPA is its potential therapeutic applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of EPPA is its limited solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of EPPA. One direction is to further investigate the mechanism of action of the compound, particularly its effects on the Nrf2 pathway. Another direction is to explore the potential use of EPPA in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, more research is needed to determine the efficacy and safety of EPPA as an anticancer agent. Finally, the development of new methods for synthesizing and delivering EPPA could help overcome some of the limitations associated with the compound.
Métodos De Síntesis
EPPA can be synthesized using a multi-step synthetic route that involves the reaction of 4-ethoxybenzenesulfonyl chloride with phenylalanine methyl ester. The reaction results in the formation of N-[(4-ethoxyphenyl)sulfonyl]-L-phenylalanine methyl ester, which is then converted to EPPA through hydrolysis and decarboxylation.
Aplicaciones Científicas De Investigación
EPPA has been extensively studied for its potential therapeutic applications in various fields of scientific research, including neurology, immunology, and oncology. The compound has been found to exhibit anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPPA has also been found to have immunomodulatory effects, suggesting its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, EPPA has been shown to inhibit the growth of cancer cells, indicating its potential use as an anticancer agent.
Propiedades
Fórmula molecular |
C17H19NO5S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
3-[(4-ethoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-2-23-14-8-10-15(11-9-14)24(21,22)18-16(12-17(19)20)13-6-4-3-5-7-13/h3-11,16,18H,2,12H2,1H3,(H,19,20) |
Clave InChI |
LJTGJTSUSCETCP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)